molecular formula C16H20N2O3 B2971322 (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide CAS No. 1436371-58-2

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide

Cat. No. B2971322
CAS RN: 1436371-58-2
M. Wt: 288.347
InChI Key: SKWWHHNAFBBZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide involves the inhibition of BTK, which is a key component of the BCR signaling pathway in B-cells. BTK plays a crucial role in the activation of B-cells, and its inhibition leads to the suppression of B-cell proliferation and survival. This mechanism has been exploited in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide are related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, which is the basis for its therapeutic effects. However, the inhibition of BTK may also have unintended effects on other immune cells and signaling pathways, which may lead to adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide in lab experiments include its potency and selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. Its efficacy and safety have been demonstrated in clinical trials, which makes it a promising candidate for further development. However, the limitations of this compound include its potential off-target effects on other immune cells and signaling pathways, which may complicate its use in certain disease contexts.

Future Directions

The future directions for research on (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide include exploring its potential applications in other disease contexts, such as autoimmune disorders and solid tumors. The development of more potent and selective BTK inhibitors may also be pursued, as well as the combination of BTK inhibitors with other therapies to enhance their efficacy. The use of this compound in combination with immunotherapies, such as checkpoint inhibitors, may also be explored to enhance the anti-tumor immune response.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been described in the scientific literature. One of the methods involves the reaction of furan-2-carboxylic acid with 3-methoxy-2,2,3-trimethylcyclobutanone in the presence of a base to form the corresponding enol ether. This intermediate is then reacted with acryloyl chloride and cyanide ion to give the final product.

Scientific Research Applications

The scientific research on (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has focused on its potential applications in the treatment of various diseases. In particular, its inhibition of BTK has been studied in the context of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Clinical trials have shown promising results in the treatment of these diseases, with TAK-659 demonstrating efficacy and safety.

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-15(2)13(9-16(15,3)20-4)18-14(19)11(10-17)8-12-6-5-7-21-12/h5-8,13H,9H2,1-4H3,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWHHNAFBBZPP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC(=O)C(=CC2=CC=CO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC1(C)OC)NC(=O)/C(=C\C2=CC=CO2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.